molecular formula C18H14FN5S B2719434 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-48-4

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2719434
CAS No.: 863460-48-4
M. Wt: 351.4
InChI Key: WGZHVUKWPYOOAE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a 4-fluorophenyl group and a 4-methylphenylmethylsulfanyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then cyclized with a triazole derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific triazolopyrimidine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-2-4-13(5-3-12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZHVUKWPYOOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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